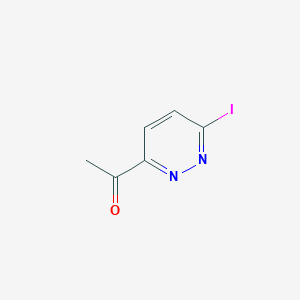
1-(6-Iodopyridazin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Iodopyridazin-3-yl)ethanone is an organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of an iodine atom at the 6-position of the pyridazine ring and an ethanone group at the 1-position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Iodopyridazin-3-yl)ethanone typically involves the iodination of a pyridazine derivative followed by the introduction of an ethanone group. One common method involves the following steps:
Iodination: The starting material, 6-chloropyridazine, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6-position.
Introduction of Ethanone Group: The iodinated pyridazine is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Iodopyridazin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
1-(6-Iodopyridazin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new drugs targeting specific biological pathways. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(6-Iodopyridazin-3-yl)ethanone and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity.
1-(6-Bromopyridazin-3-yl)ethanone: Contains a bromine atom, which can also participate in substitution reactions but with different kinetics compared to iodine.
1-(6-Fluoropyridazin-3-yl)ethanone: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
1-(6-Iodopyridazin-3-yl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution and coupling reactions. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to different reaction pathways and products .
Properties
Molecular Formula |
C6H5IN2O |
|---|---|
Molecular Weight |
248.02 g/mol |
IUPAC Name |
1-(6-iodopyridazin-3-yl)ethanone |
InChI |
InChI=1S/C6H5IN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 |
InChI Key |
LMAVJXHRWDDEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
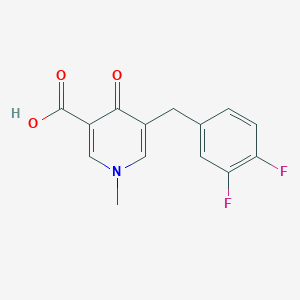

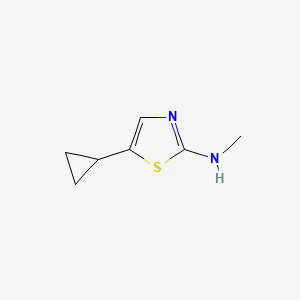
![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)
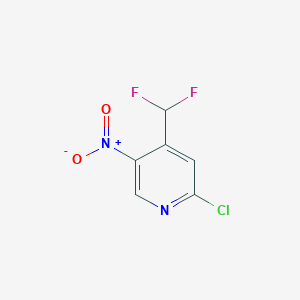

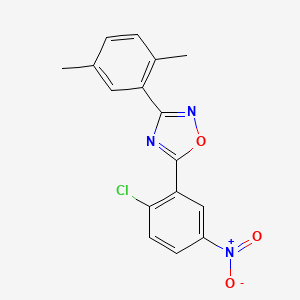


![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
